4-Epitetracycline hydrochloride

Übersicht

Beschreibung

- Epimere bilden sich ohne Katalyse und gelten als Abbauprodukte.

- Während Epitetracyclin eine verringerte Aktivität als Antibiotikum oder Tet-Repressor-Effektor aufweist, kann es stärkere toxische Wirkungen bei Tieren zeigen .

Epitetracyclinhydrochlorid: ist ein von Tetracyclin, was bedeutet, dass es die gleiche chemische Formel hat, sich aber in der räumlichen Anordnung seiner Atome unterscheidet.

Vorbereitungsmethoden

- Die synthetischen Wege für Epitetracyclinhydrochlorid sind nicht so ausführlich dokumentiert wie die für Tetracyclin. Es wird typischerweise als Nebenprodukt bei der Synthese von Tetracyclin gewonnen.

- Industrielle Produktionsverfahren umfassen oft die Fermentation von Streptomyces-Spezies, die natürlicherweise Tetracyclin produzieren. Epitetracyclin wird dann aus der Fermentationsbrühe isoliert.

Chemische Reaktionsanalyse

- Epitetracyclin kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, ähneln denen, die für Tetracyclin verwendet werden.

- Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von Epitetracyclin.

Wissenschaftliche Forschungsanwendungen

Chemie: Epitetracyclin dient als wertvolle Referenzverbindung zur Untersuchung von Tetracyclin-Derivaten und deren Eigenschaften.

Biologie: Forscher untersuchen seine Wechselwirkungen mit bakteriellen Ribosomen und seine Auswirkungen auf die Proteinsynthese.

Medizin: Obwohl Epitetracyclin klinisch nicht weit verbreitet ist, trägt es zu unserem Verständnis der Tetracyclin-Pharmakologie bei.

Industrie: Seine Rolle in der Antibiotikaforschung und -entwicklung bleibt bedeutsam.

Wirkmechanismus

- Epitetracyclin übt seine Wirkungen aus, indem es spezifisch an die 30S-Untereinheit bakterieller Ribosomen am A-Standort bindet.

- Diese Bindung hemmt die Anlagerung von Aminoacyl-tRNA, wodurch die Peptidkettenverlängerung blockiert und die bakterielle Proteinsynthese unterbrochen wird.

Analyse Chemischer Reaktionen

- Epitetracycline can undergo various chemical reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions are similar to those employed for tetracycline.

- Major products formed from these reactions include various derivatives of epitetracycline.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Antibiotic Activity

- 4-Epitetracycline hydrochloride exhibits antibiotic properties, albeit with reduced efficacy compared to its parent compound, tetracycline. Studies indicate that its biological activity is approximately 13% that of tetracycline . It has been utilized in various formulations to assess stability and effectiveness against bacterial strains.

- Cell Selection Agent

- Toxicity Studies

- Stability Studies in Formulations

Case Study 1: Stability Assessment in Hydrogel Formulations

A study assessed various hydrogel formulations containing tetracycline hydrochloride and monitored changes in concentration over an 84-day period. The results indicated that formulations with lower ethanol concentrations maintained stability comparable to those without ethanol, while higher concentrations led to rapid degradation of the antibiotic .

Case Study 2: Transformation Processes

Research on the transformation processes of tetracycline derivatives highlighted that 4-epitetracycline can be converted back into biologically active tetracycline under specific conditions. This transformation was monitored using biological assays and spectrophotometric methods, showcasing its potential for therapeutic applications .

Wirkmechanismus

- Epitetracycline exerts its effects by specifically binding to the 30S subunit of bacterial ribosomes at the A site.

- This binding inhibits the attachment of aminoacyl-tRNA, thereby blocking peptide chain elongation and disrupting bacterial protein synthesis.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Epitetracyclin liegt in seiner epimeren Beziehung zu Tetracyclin.

- Zu ähnlichen Verbindungen gehören andere Tetracyclin-Derivate wie Doxycyclin, Minocyclin und Oxytetracyclin.

Biologische Aktivität

4-Epitetracycline hydrochloride is an epimer of tetracycline, a well-known antibiotic. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile. This article delves into the biological properties of this compound, supported by data tables, research findings, and case studies.

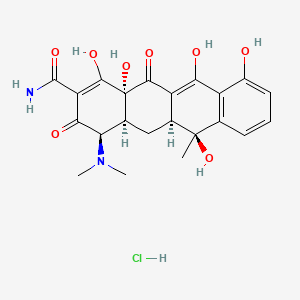

Chemical Structure and Properties

This compound is characterized by its unique stereochemical configuration, which significantly influences its biological activity. The compound's structure can be represented as follows:

This structure is pivotal in determining its interaction with biological systems, particularly in comparison to its parent compound, tetracycline.

Biological Activity Overview

The biological activity of this compound is notably lower than that of tetracycline. According to studies, the antibiotic activity of 4-epitetracycline is approximately 13% that of tetracycline, while 4-epioxytetracycline exhibits even lower activity, less than 10% of oxytetracycline . This diminished efficacy is attributed to the epimerization process that alters the compound's interaction with bacterial ribosomes.

Table 1: Comparative Biological Activity

| Compound | Biological Activity (%) |

|---|---|

| Tetracycline | 100 |

| 4-Epitetracycline | 13 |

| 4-Epioxytetracycline | <10 |

This compound acts primarily by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and thus obstructing peptide chain elongation. However, due to its altered structure, the binding affinity is significantly reduced compared to tetracycline .

Toxicological Studies

Despite its reduced antibiotic efficacy, some studies suggest that 4-epitetracycline may exhibit stronger toxic effects in animal models. This raises concerns regarding its safety profile when used therapeutically. Research indicates that while it may not effectively combat bacterial infections, it could pose risks due to potential toxicity .

Case Studies and Research Findings

Several studies have explored the effects and applications of this compound:

- Antibiotic Transformation : A study demonstrated a method for transforming 4-epitetracycline into more biologically active forms through specific chemical processes. This transformation can enhance the overall antibiotic efficacy in mixtures containing higher proportions of the epimer .

- Toxicity Assessment : In a study assessing various tetracycline derivatives, researchers noted that while 4-epitetracycline had lower antibacterial properties, it exhibited significant cytotoxicity in certain cell lines, suggesting a need for careful evaluation before clinical use .

- Pharmacokinetics : Research has shown that the pharmacokinetic profile of 4-epitetracycline differs from tetracycline, affecting its absorption and distribution in biological systems. This may influence dosing regimens if considered for therapeutic applications .

Eigenschaften

IUPAC Name |

(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15+,21+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIHPQHVWDULOY-DXDJYCPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873794 | |

| Record name | Epitetracycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23313-80-6 | |

| Record name | Epitetracycline hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023313806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitetracycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Epitetracycline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPITETRACYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7C3EDL2YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is epitetracycline hydrochloride included in the study's analysis of tetracycline residues in eggs?

A1: While the abstract doesn't explicitly state the reason for including epitetracycline hydrochloride, its presence in a method designed to detect tetracycline residues in eggs suggests it is a relevant compound in this context. Tetracyclines are a class of antibiotics commonly used in livestock, and residues can persist in food products like eggs. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.